

# Opiranserin Demonstrates Opioid-Sparing Potential in Postoperative Pain Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Opiranserin**

Cat. No.: **B609760**

[Get Quote](#)

A comprehensive review of clinical trial data reveals that **Opiranserin** (VVZ-149), a first-in-class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in patients following surgery. This guide provides a detailed comparison of **Opiranserin's** performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

**Opiranserin**, a small molecule that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach to managing moderate to severe postoperative pain.<sup>[1][2]</sup> Clinical studies have consistently shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a critical factor in mitigating the risks associated with opioid use, such as respiratory depression, nausea, and the potential for addiction.<sup>[2][3]</sup>

## Comparative Efficacy: Opiranserin vs. Placebo

Clinical trials have demonstrated **Opiranserin's** superiority over placebo in key efficacy endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

## Quantitative Analysis of Opioid-Sparing Effects

The primary measure of **Opiranserin's** opioid-sparing effect is the reduction in the total amount of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3 clinical trials consistently show a significant decrease in opioid use in the **Opiranserin** group compared to the placebo group.

| Clinical Trial Identifier       | Surgical Procedure                              | Opiranserin Opioid Consumption Reduction (vs. Placebo) | Timeframe                   |
|---------------------------------|-------------------------------------------------|--------------------------------------------------------|-----------------------------|
| NCT05764525 (Phase 3)           | Laparoscopic Colectomy                          | 30.8%                                                  | First 12 hours post-dose[4] |
| NCT02489526 (Phase 2)           | Laparoscopic Colorectal Surgery                 | 34.2%                                                  | 24 hours post-dose          |
| Subgroup Analysis (NCT02489526) | Patients with high preoperative negative affect | 40%                                                    | 24 hours post-dose          |

## Impact on Pain Intensity and Rescue Medication

Beyond reducing overall opioid consumption, **Opiranserin** has been shown to lower pain scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue medication.

| Clinical Trial Identifier           | Efficacy Endpoint                                   | Opiranserin Group             | Placebo Group               | p-value       |
|-------------------------------------|-----------------------------------------------------|-------------------------------|-----------------------------|---------------|
| NCT05764525 (Phase 3)               | Sum of Pain Intensity Difference (SPID) at 12 hours | Significantly improved by 35% | -                           | 0.0047        |
| Mean Numeric Rating Scale (NRS) < 4 | Achieved at 8 hours                                 | Not specified                 | 0.0007 (between 4-10 hours) |               |
| PCA Requests                        | 60.2% fewer                                         | -                             | Not specified               |               |
| Rescue Opioid-Free (2-6 hours)      | Higher proportion of patients                       | -                             | 0.0026                      |               |
| Rescue Opioid-Free (6-12 hours)     | Higher proportion of patients                       | -                             | 0.0024                      |               |
| NCT02489526 (Phase 2)               | Opioid Consumption Reduction                        | 34.2%                         | -                           | Not specified |

## Mechanism of Action: Dual Antagonism

**Opiranserin**'s analgesic effect stems from its simultaneous inhibition of two key targets in the pain signaling pathway: GlyT2 and the 5HT2A receptor.

- GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord, **Opiranserin** enhances inhibitory signaling, thereby dampening the transmission of pain signals to the brain.
- 5HT2A Receptor Antagonism: **Opiranserin** blocks serotonin from binding to 5HT2A receptors, which are involved in pain perception. This dual action provides a synergistic approach to pain management.



[Click to download full resolution via product page](#)

Opiranserin's dual mechanism of action.

## Experimental Protocols in Clinical Trials

The clinical evaluation of **Opiranserin** has been conducted through rigorous, randomized, double-blind, placebo-controlled studies.

### Key Phase 3 Study (NCT05764525) Protocol

- Objective: To evaluate the efficacy and safety of **Opiranserin** for the treatment of postoperative pain following laparoscopic colectomy.
- Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
- Participants: 284 patients undergoing laparoscopic colectomy.

- Intervention: A continuous 10-hour intravenous infusion of **Opiranserin** (n=141) or placebo (n=143) administered after emergence from anesthesia.
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of drug infusion.
- Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand PCA and rescue medication, and the proportion of patients who did not require rescue opioids for 48 hours post-dose.
- Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the start of infusion for 48 hours.

[Click to download full resolution via product page](#)

A representative experimental workflow for an **Opiranserin** clinical trial.

## Comparison with Other Opioid-Sparing Alternatives

**Opiranserin** is part of a growing landscape of non-opioid analgesics and opioid-sparing strategies aimed at improving postoperative pain management. Other alternatives include:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of gastrointestinal and renal side effects.

- Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause sedation and dizziness.
- Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have psychomimetic side effects.
- Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but require specialized procedures.
- Multimodal Analgesia: The combination of different classes of analgesics to target pain through multiple pathways.

**Opiranserin**'s unique dual mechanism of action distinguishes it from these alternatives, offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

## Conclusion

The body of evidence from clinical trials strongly supports the opioid-sparing effect of **Opiranserin** in the management of postoperative pain. Its ability to significantly reduce opioid consumption, lower pain intensity scores, and decrease the need for rescue medication, combined with a novel mechanism of action, positions **Opiranserin** as a promising non-opioid analgesic. For researchers and drug development professionals, **Opiranserin** represents a significant advancement in the pursuit of safer and more effective pain management strategies, addressing the urgent need to reduce reliance on opioids in the postoperative setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VIVOZON [vivozon.com]

- 4. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic colectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Opiranserin Demonstrates Opioid-Sparing Potential in Postoperative Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609760#evaluating-the-opioid-sparing-effect-of-opiranserin-in-clinical-trials]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)